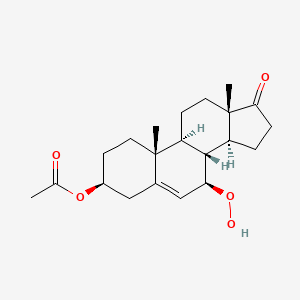
(3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate is a steroidal compound derived from androstane. It is characterized by the presence of a hydroperoxy group at the 7th position, an oxo group at the 17th position, and an acetate group at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate typically involves multi-step organic reactions. One common approach is the oxidation of a precursor steroid, such as dehydroepiandrosterone, to introduce the hydroperoxy group at the 7th position. This can be achieved using reagents like hydrogen peroxide in the presence of a catalyst. The oxo group at the 17th position can be introduced through oxidation reactions using reagents like chromium trioxide or pyridinium chlorochromate. Finally, the acetate group at the 3rd position is introduced through esterification using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques like chromatography to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroperoxy group can undergo further oxidation to form peroxy or hydroxyl derivatives.
Reduction: The oxo group at the 17th position can be reduced to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Peroxy or hydroxyl derivatives.
Reduction: Hydroxyl derivatives at the 17th position.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of (3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce apoptosis in cancer cells. The oxo group at the 17th position can interact with enzymes involved in steroid metabolism, affecting hormone levels and signaling. The acetate group can enhance the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparaison Avec Des Composés Similaires
Androstenedione: A steroid hormone used as a precursor in the biosynthesis of testosterone and estrogen.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.
Uniqueness: (3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate is unique due to the presence of the hydroperoxy group at the 7th position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar steroidal compounds and makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
215309-12-9 |
|---|---|
Formule moléculaire |
C21H30O5 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
[(3S,7R,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O5/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(26-24)19-15-4-5-18(23)21(15,3)9-7-16(19)20/h11,14-17,19,24H,4-10H2,1-3H3/t14-,15-,16-,17-,19-,20-,21-/m0/s1 |
Clé InChI |
HDOAVFDXGPMIQG-DGWDJNBYSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)OO)CCC4=O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)OO)CCC4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


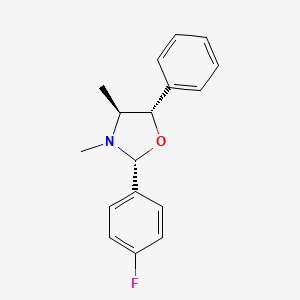
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)
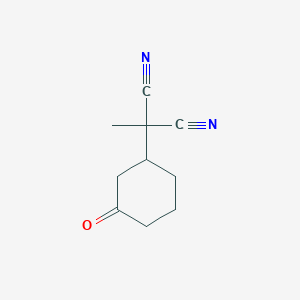
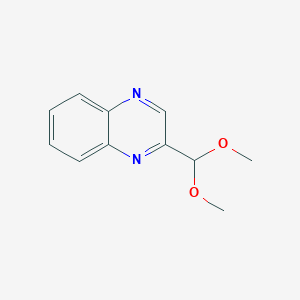
![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)
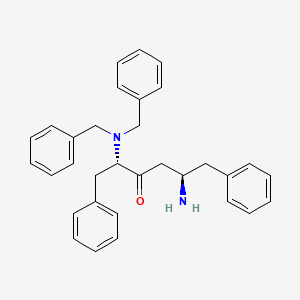
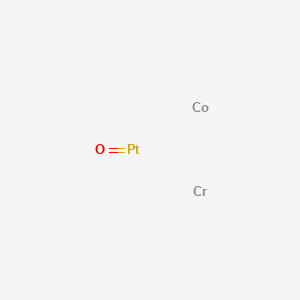
![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)
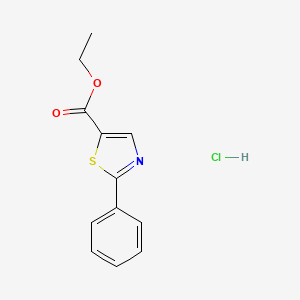

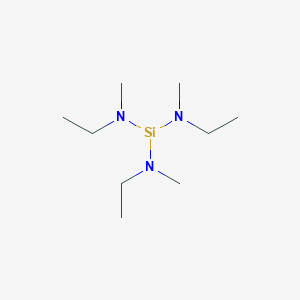

![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
